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Compound of Interest

Compound Name: ML 315

Cat. No.: B1193236 Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity

of a kinase inhibitor is paramount. This guide provides a comprehensive analysis of the kinome

scan data for ML315, a potent inhibitor of the cdc2-like (Clk) and dual-specificity tyrosine-

regulated kinase (Dyrk) families. By comparing its performance with alternative inhibitors,

TG003 and KH-CB19, this document offers valuable insights for interpreting experimental

results and guiding future research.

Kinome Scan Data Comparison
The following table summarizes the kinome scan data for ML315 and its alternatives, focusing

on their primary targets and significant off-target interactions. The data for ML315 is presented

as the percentage of control, where a lower value indicates stronger binding and inhibition. For

TG003 and KH-CB19, reported IC50 values are provided for their primary targets, offering a

direct measure of their inhibitory potency.
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Kinase Target
ML315 (% of

Control)
TG003 (IC50)

KH-CB19

(IC50)
Kinase Family

CLK1 0.5 20 nM[1][2] 19.7 nM[3][4] CMGC

CLK2 1.5 200 nM[1][2] - CMGC

CLK4 0.5 15 nM[1][2] Potent Inhibition CMGC

DYRK1A 3.5 930 nM 55 nM[5] CMGC

DYRK1B 10 - - CMGC

CSNK1E 10 - - CK1

HIPK1 31.5 - - CMGC

HIPK2 34 - - CMGC

HIPK3 49 - - CMGC

MAP3K1 4.5 - - STE

PKNB 1 - - AGC

PRKCE 1 - - AGC

Data for ML315 is derived from the NIH Probe Report and represents the percentage of kinase

activity remaining in the presence of the inhibitor.[6] A lower percentage indicates stronger

inhibition. IC50 values for TG003 and KH-CB19 are sourced from various publications and

represent the concentration of the inhibitor required to reduce kinase activity by 50%.

Experimental Protocols
KINOMEscan Competition Binding Assay
The kinome scan data presented in this guide was generated using a competitive binding

assay platform, such as the one offered by DiscoverX (now part of Eurofins). This methodology

provides a quantitative measure of the interactions between a test compound and a large panel

of kinases.
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Principle: The assay is based on the principle of competitive displacement of a known,

immobilized ligand from the kinase active site by the test compound. The amount of kinase

bound to the immobilized ligand is inversely proportional to the affinity of the test compound for

the kinase.

Methodology:

Kinase Preparation: A large panel of human kinases are individually expressed, typically as

fusions with a tag (e.g., DNA) for quantification.

Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid

support (e.g., beads).

Competition Assay: The test compound (e.g., ML315) is incubated with the kinase and the

immobilized ligand. The test compound competes with the immobilized ligand for binding to

the kinase's ATP-binding site.

Quantification: After an incubation period, the amount of kinase bound to the solid support is

quantified. In the case of DNA-tagged kinases, this is often done using quantitative PCR

(qPCR).

Data Analysis: The results are typically expressed as a percentage of the control (vehicle-

treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition.

This can then be used to calculate binding affinity (Kd) or percentage inhibition at a given

concentration.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of ML315's primary targets and a typical

experimental workflow for kinome scanning.
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Caption: Simplified signaling pathway of Clk and Dyrk kinases.
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KINOMEscan Experimental Workflow
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Caption: General workflow for a KINOMEscan experiment.

Interpretation of Results
The kinome scan data reveals that ML315 is a highly potent inhibitor of the Clk and Dyrk kinase

families. The low percentage of control values for CLK1, CLK2, CLK4, and DYRK1A indicate

strong binding to these primary targets. Notably, ML315 also demonstrates some off-target

activity against other kinases, including members of the CK1, STE, and AGC families, albeit

with generally lower potency compared to its primary targets.
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In comparison, TG003 and KH-CB19 are also potent inhibitors of the Clk family, with reported

IC50 values in the low nanomolar range for CLK1 and CLK4.[1][2][3][4] KH-CB19 appears to

be more selective than TG003 with respect to DYRK1A inhibition.[5] Researchers should

consider these selectivity profiles when designing experiments and interpreting results. For

instance, if a cellular phenotype is observed with ML315 but not with a more selective Clk

inhibitor like KH-CB19, it might suggest the involvement of Dyrk kinases or other off-targets of

ML315.

The primary downstream effect of Clk and Dyrk kinase activity is the phosphorylation of

serine/arginine-rich (SR) proteins.[6] This phosphorylation event is a critical step in the

regulation of pre-mRNA splicing by controlling the assembly of the spliceosome.[6] Inhibition of

Clk and Dyrk kinases by compounds like ML315 can therefore lead to significant changes in

alternative splicing patterns, which can have profound effects on cellular function and

phenotype.

This comparative guide provides a framework for interpreting the kinome scan data of ML315

and its alternatives. By understanding the selectivity profiles and the underlying signaling

pathways, researchers can make more informed decisions in their drug discovery and chemical

biology research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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